Anguinomycin A

Description

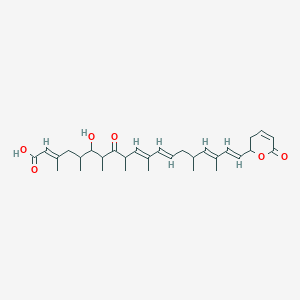

from Streptomyces sp. R2827; structure given

Propriétés

Numéro CAS |

111278-01-4 |

|---|---|

Formule moléculaire |

C31H44O6 |

Poids moléculaire |

512.7 g/mol |

Nom IUPAC |

(2E,10E,12E,16E,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C31H44O6/c1-20(16-22(3)14-15-27-12-9-13-29(34)37-27)10-8-11-21(2)17-24(5)30(35)26(7)31(36)25(6)18-23(4)19-28(32)33/h8-9,11,13-17,19-20,24-27,31,36H,10,12,18H2,1-7H3,(H,32,33)/b11-8+,15-14+,21-17+,22-16+,23-19+ |

Clé InChI |

SGYKTDIJCLHSET-QMTWAXRBSA-N |

SMILES isomérique |

CC(C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C(\C)/C=C/C1CC=CC(=O)O1 |

SMILES canonique |

CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1 |

Apparence |

Pale yellow film |

Synonymes |

5-Demethylleptomycin A |

Origine du produit |

United States |

Foundational & Exploratory

Anguinomycin A: A Technical Guide to Production and Fermentation

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Anguinomycin A, a polyketide metabolite produced by actinomycetes, has garnered interest for its potent antitumor properties. As an analogue of the well-characterized nuclear export inhibitor Leptomycin B, it represents a valuable scaffold for therapeutic development. This technical guide provides an in-depth overview of the this compound producing organism, Streptomyces sp., and outlines the core methodologies for its fermentation, isolation, and characterization. This document synthesizes available data to present standardized experimental protocols, quantitative fermentation parameters, and visual representations of the biosynthetic and production workflows to aid researchers in this field.

The Producing Organism: Streptomyces sp.

This compound is a natural product first isolated from an unidentified species of the genus Streptomyces.[1] This genus belongs to the phylum Actinomycetota and is renowned for its complex secondary metabolism, making it the most prolific source of clinically used antibiotics and other bioactive compounds.[2]

Streptomyces are Gram-positive, filamentous bacteria characterized by a mycelial growth habit, similar to fungi, and are predominantly found in soil and decaying vegetation.[1] Their life cycle involves the formation of a substrate mycelium for nutrient acquisition, followed by the development of aerial hyphae that differentiate into spore chains, contributing to their dispersal. The production of secondary metabolites like this compound is often linked to this morphological differentiation, typically occurring during the stationary phase of growth when nutrient sources become limited.[2]

Fermentation Protocol for this compound Production

While the precise protocol from the original discovery is not publicly detailed, a robust fermentation process can be developed based on established methodologies for secondary metabolite production from Streptomyces species. The following protocol is a synthesized methodology based on standard practices for cultivating this genus for polyketide production.[1][3]

Inoculum Preparation (Seed Culture)

-

Strain Activation : Aseptically transfer a glycerol stock of the Streptomyces sp. culture onto a solid agar medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar) or Oatmeal Agar.

-

Incubation : Incubate the plate at 28-30°C for 7-10 days, or until sufficient growth and sporulation (a characteristic dusty appearance) are observed.[1]

-

Seed Flask Inoculation : Transfer a loopful of spores or a small agar plug of mycelial growth into a 250 mL flask containing 50 mL of a seed culture medium (e.g., ISP-2 broth).

-

Seed Culture Growth : Incubate the seed flask at 28-30°C on a rotary shaker at 180-220 rpm for 48-72 hours until dense, fragmented mycelial growth is achieved.[3]

Production Fermentation

-

Medium Preparation : Prepare the production medium in a fermenter or baffled Erlenmeyer flasks. A representative production medium for Streptomyces is provided in Table 2. Sterilize by autoclaving at 121°C for 20 minutes.

-

Inoculation : Aseptically transfer the seed culture into the production fermenter. A typical inoculum volume is 5-10% (v/v) of the production medium volume.[4]

-

Incubation and Monitoring : Incubate the culture under the conditions outlined in Table 1. Key parameters such as pH, dissolved oxygen (DO), and glucose concentration should be monitored throughout the fermentation.[3]

-

Fermentation Duration : The fermentation is typically carried out for 5 to 7 days. Maximum production of secondary metabolites often occurs as the culture enters the stationary phase.

Data Presentation: Fermentation Parameters and Media Composition

Quantitative data is crucial for reproducibility and optimization. The following tables summarize typical fermentation parameters and a common medium formulation for antibiotic production by Streptomyces.

Table 1: Typical Fermentation Parameters for Streptomyces sp.

| Parameter | Optimized Range | Rationale |

|---|---|---|

| Temperature | 28-30°C | Optimal range for growth and secondary metabolite production for most mesophilic Streptomyces. |

| pH (Initial) | 6.5 - 7.2 | Near-neutral pH is generally favorable for Streptomyces growth and enzyme stability.[3] |

| Agitation Speed | 180 - 250 rpm | Ensures adequate aeration and nutrient mixing in shake flask cultures.[3] |

| Incubation Time | 120 - 168 hours (5-7 days) | Production is typically highest during the stationary phase of growth.[3] |

| Inoculum Volume | 5 - 10% (v/v) | Provides a sufficient starting biomass for rapid culture growth.[4] |

| Aeration Rate (Fermenter) | 0.5 - 1.0 vvm | Critical for maintaining dissolved oxygen levels in larger-scale fermenters. |

Table 2: Representative Production Medium Composition (per Liter)

| Component | Concentration (g/L) | Purpose |

|---|---|---|

| Soluble Starch | 20.0 | Primary Carbon Source |

| Glucose | 10.0 | Readily available Carbon Source |

| Soybean Meal | 25.0 | Complex Nitrogen Source |

| Yeast Extract | 2.0 | Nitrogen, Vitamin, and Growth Factor Source |

| K₂HPO₄ | 0.5 | Buffering Agent, Phosphate Source |

| MgSO₄·7H₂O | 0.5 | Cofactor for Enzymes, Magnesium Source |

| CaCO₃ | 3.0 | pH Buffering Agent |

| FeSO₄·7H₂O | 0.01 | Trace Mineral, Cofactor for Enzymes |

Note: This medium is based on formulations optimized for other Streptomyces-derived antibiotics and may require further optimization for this compound.[4]

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₄₄O₆ |

| Molecular Weight | 512.7 g/mol |

| Appearance | Light yellow film |

| Solubility | Soluble in ethanol and methanol; Unstable in DMSO |

Experimental Protocols: Extraction and Purification

The following is a generalized protocol for the extraction and isolation of this compound from the fermentation broth.

-

Harvesting : After the fermentation period (e.g., 7 days), harvest the culture broth.

-

Mycelial Separation : Separate the mycelial biomass from the culture supernatant by centrifugation (e.g., 8,000 rpm for 15 minutes) or filtration.

-

Solvent Extraction : Extract the this compound from the culture supernatant using an equal volume of an immiscible organic solvent, such as ethyl acetate. Perform the extraction twice to ensure a high recovery rate.

-

Concentration : Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification :

-

Subject the crude extract to column chromatography using silica gel.

-

Elute the column with a gradient of solvents, such as a chloroform-methanol system, to separate the compounds based on polarity.

-

Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing the pure compound, as identified by comparison to a standard or by further analytical methods.

-

-

Final Purification : Further purification can be achieved using preparative HPLC to obtain this compound with high purity (≥95%).

Visualizations: Biosynthesis and Experimental Workflow

Biosynthetic Pathway

This compound is a complex polyketide, structurally related to Leptomycin B. Its biosynthesis is therefore presumed to be carried out by a Type I Polyketide Synthase (PKS). This large, multi-domain enzymatic assembly line sequentially adds and modifies simple acyl-CoA precursors to build the complex carbon skeleton of the molecule. The diagram below illustrates a generalized workflow for a modular Type I PKS.

Caption: Generalized architecture of a modular Type I Polyketide Synthase.

Experimental Workflow Diagram

The overall process from strain cultivation to pure compound isolation follows a logical sequence of steps. This workflow is fundamental for natural product discovery and production from microbial sources.

References

- 1. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the production of actinomycin-D by Streptomyces griseoruber--a novel source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]

- 4. mdpi.com [mdpi.com]

Anguinomycin A: An In-depth Technical Examination of Its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anguinomycin A, a member of the angucycline class of antibiotics, has garnered interest within the scientific community for its potential as an antitumor agent. While research into its specific biological activities against cancer cells is ongoing, this technical guide aims to synthesize the currently available information, provide detailed experimental protocols for relevant assays, and outline the key signaling pathways that are often implicated in the anticancer mechanisms of related compounds. Due to a scarcity of publicly available quantitative data specifically for this compound, this document will also draw upon the established knowledge of other angucycline antibiotics to infer potential mechanisms of action and guide future research directions.

Core Concepts: The Anticancer Potential of Angucyclines

The angucycline family of natural products is known for a range of biological activities, including antibacterial, antiviral, and notably, anticancer properties. Their cytotoxic effects against cancer cells are often attributed to their ability to induce programmed cell death (apoptosis), generate reactive oxygen species (ROS), and interfere with critical cellular processes such as DNA replication and cell cycle progression. While specific data for this compound is limited, studies on related compounds like Landomycin E and Chemomicin have demonstrated potent pro-apoptotic and anti-proliferative effects against various cancer cell lines.

Quantitative Data Summary

A comprehensive search of publicly available scientific literature did not yield specific quantitative data for this compound regarding its cytotoxic activity (IC50 values), apoptosis induction rates, or effects on cell cycle distribution in cancer cells. The following table is provided as a template for researchers to populate as data becomes available.

| Cancer Cell Line | IC50 (µM) | Apoptosis Rate (%) | Cell Cycle Arrest Phase | Reference |

| e.g., MCF-7 (Breast) | Data Not Available | Data Not Available | Data Not Available | |

| e.g., A549 (Lung) | Data Not Available | Data Not Available | Data Not Available | |

| e.g., HeLa (Cervical) | Data Not Available | Data Not Available | Data Not Available | |

| e.g., PANC-1 (Pancreatic) | Data Not Available | Data Not Available | Data Not Available |

Key Biological Activities and Potential Mechanisms of Action

Based on the activities of related angucyclines, the anticipated biological effects of this compound on cancer cells include:

-

Induction of Apoptosis: A primary mechanism for many anticancer agents.

-

Cell Cycle Arrest: Halting the progression of the cell cycle to prevent cell division.

-

Modulation of Signaling Pathways: Interference with key pathways that regulate cell growth, proliferation, and survival.

Potential Signaling Pathways Targeted by this compound

While the specific pathways modulated by this compound are yet to be elucidated, the following are common targets for anticancer compounds and represent promising avenues for investigation.

Caption: Hypothetical inhibition of PI3K/Akt/mTOR and MAPK/ERK pathways by this compound.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments used to assess the anticancer activity of compounds like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle control.

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

This compound

-

PBS

-

70% ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Caption: Workflow for cell cycle analysis using propidium iodide.

Future Directions and Conclusion

The lack of specific data on the anticancer activity of this compound highlights a significant gap in the current scientific literature. The protocols and potential mechanisms outlined in this guide are intended to provide a framework for future research in this area. Elucidating the precise IC50 values, the extent of apoptosis induction, and the specific cell cycle effects of this compound against a broad panel of cancer cell lines is a critical first step. Subsequently, detailed investigations into the modulation of key signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, will be essential to fully understand its mechanism of action. Such studies will be instrumental in determining the therapeutic potential of this compound as a novel anticancer agent.

Preliminary Investigation of Anguinomycin A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anguinomycin A is a polyketide antibiotic that has garnered interest for its potent biological activities. This document provides a comprehensive overview of the preliminary investigations into its bioactivity, with a focus on its anticancer and antimicrobial properties. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Core Bioactivity Profile

This compound exhibits a range of biological effects, primarily attributed to its function as an inhibitor of the nuclear export receptor CRM1 (Chromosome Region Maintenance 1), also known as Exportin 1 (XPO1). By covalently binding to a cysteine residue (Cys528) in the nuclear export signal (NES) binding groove of CRM1, this compound effectively blocks the transport of various cargo proteins from the nucleus to the cytoplasm. This disruption of nucleocytoplasmic transport is central to its mechanism of action.

Anticancer Activity

The anticancer effects of this compound are a direct consequence of its CRM1 inhibitory activity. By preventing the nuclear export of key tumor suppressor proteins (TSPs) such as p53, p21, and FOXO, this compound promotes their nuclear accumulation. This leads to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells. Notably, this compound has demonstrated potent cytotoxicity against murine P388 leukemia cells and in vivo antitumor activity against Lewis lung carcinoma.[1]

Antimicrobial Activity

This compound also possesses antimicrobial properties, with demonstrated inhibitory activity against the fungus Ganoderma boninense, a significant pathogen in oil palm plantations.[2] Its broad-spectrum antimicrobial potential against other pathogenic bacteria and fungi is an area of ongoing research.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of this compound. It is important to note that comprehensive screening against a wide range of cancer cell lines and microbial strains is not yet publicly available.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 | In Vivo Model | Efficacy | Reference |

| P388 | Murine Leukemia | 0.1-0.2 ng/mL | - | - | [1] |

| - | Lewis Lung Carcinoma | - | Mice | Antitumor activity at 62.5 µg/kg/day | [1] |

Table 2: Antimicrobial Activity of this compound

| Organism | Type | MIC | Reference |

| Ganoderma boninense | Fungus | 5 µ g/disk | [2] |

Mechanism of Action: Signaling Pathway

The primary signaling pathway affected by this compound is the CRM1-mediated nuclear export pathway. Inhibition of this pathway leads to the nuclear retention of tumor suppressor proteins, which can then execute their functions, such as inducing apoptosis. The induction of apoptosis by related angucycline antibiotics has been shown to involve the intrinsic pathway, characterized by the disruption of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).

This compound inhibits CRM1, leading to nuclear accumulation of tumor suppressor proteins and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the bioactivity of this compound. These are generalized protocols based on standard laboratory practices and should be optimized for specific experimental conditions.

Cell Viability (MTT) Assay for Anticancer Activity

This assay determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., HeLa, P388)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Agar Disk Diffusion Assay for Antimicrobial Activity

This method assesses the ability of this compound to inhibit the growth of microorganisms.

Materials:

-

Test microorganism (e.g., Ganoderma boninense, Staphylococcus aureus)

-

Appropriate agar medium (e.g., Potato Dextrose Agar for fungi, Mueller-Hinton Agar for bacteria)

-

Sterile paper disks (6 mm diameter)

-

This compound stock solution

-

Positive control (e.g., a known antibiotic or antifungal)

-

Negative control (solvent used to dissolve this compound)

-

Sterile swabs

-

Petri dishes

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of the agar plate with the microbial suspension.

-

Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of this compound (e.g., 5 µg) onto the agar surface. Also, apply positive and negative control disks.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 28°C for 48-72 hours for fungi; 37°C for 18-24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for investigating the bioactivity of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the Anguinomycin family of natural products, with a focus on their biological activities, synthesis, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

The Anguinomycins are a class of polyketide natural products isolated from Streptomyces species. They belong to the leptomycin family of compounds and are potent inhibitors of nuclear export, primarily targeting the CRM1/exportin 1 protein. This unique mechanism of action has made them attractive candidates for anticancer drug development. The family includes Anguinomycin A, B, C, and D, each with distinct biological activities. This guide will delve into the available scientific literature to provide a detailed overview of these fascinating molecules.

Biological Activity

The Anguinomycins exhibit a range of biological activities, most notably their potent and selective cytotoxicity against transformed cells. This selective action is a highly desirable characteristic for potential anticancer agents.

Cytotoxicity and Anticancer Activity

Table 1: Comparative Cytotoxicity (IC50) of Leptomycin B Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hrs) | Reference |

| SiHa | Cervical Cancer | 0.4 | 72 | [3] |

| HCT-116 | Colon Carcinoma | 0.3 | 72 | [3] |

| SKNSH | Neuroblastoma | 0.4 | 72 | [3] |

| A549 | Non-small cell lung cancer | Varies with combination | 48 | [3] |

| H460 | Non-small cell lung cancer | Varies with combination | 48 | [3] |

Note: Detailed IC50 values for Anguinomycins A, C, and D against a comprehensive panel of cell lines would require access to the full-text and supplementary data of the primary research articles.

Mechanism of Action: CRM1 Inhibition

The primary molecular target of the Anguinomycin family is the chromosomal region maintenance 1 (CRM1) protein, also known as exportin 1 (XPO1). CRM1 is a key nuclear export receptor responsible for the transport of numerous tumor suppressor proteins (including p53, p21, and FOXO) and other cargo proteins from the nucleus to the cytoplasm.

By inhibiting CRM1, Anguinomycins effectively trap these tumor suppressor proteins in the nucleus, leading to the reactivation of their cell cycle arrest and apoptotic functions. This mechanism is shared with other CRM1 inhibitors like Leptomycin B and Ratjadone.

Isolation and Synthesis

Isolation from Streptomyces

Anguinomycins are naturally produced by soil-dwelling bacteria of the genus Streptomyces. The general workflow for their isolation involves the following steps:

A detailed experimental protocol for the isolation of Anguinomycins C and D can be found in the 1995 publication by Hayakawa et al. in the Journal of Antibiotics.[2] The protocol would typically involve large-scale fermentation of the producing Streptomyces strain, followed by extraction of the culture broth with an organic solvent and subsequent purification using a combination of chromatographic techniques.

Total Synthesis

The complex structures of the Anguinomycins have presented a significant challenge for synthetic chemists. The total synthesis of Anguinomycin C was first reported by the Gademann group in 2007.[7] Their synthetic strategy highlights the use of several powerful and stereoselective reactions.

A simplified, high-level overview of the synthetic approach is presented below. The detailed experimental protocols, including specific reagents, reaction conditions, and yields for each step, are described in the full publication.

Key Synthetic Reactions:

-

Jacobsen Cr-mediated asymmetric hetero-Diels-Alder reaction: This reaction was employed to construct a key chiral fragment of the molecule with high stereocontrol.

-

Negishi cross-coupling reaction: This palladium-catalyzed reaction was used to form a crucial carbon-carbon bond, connecting two of the synthetic intermediates.

-

Suzuki cross-coupling reaction: Another powerful palladium-catalyzed reaction utilized for the formation of a carbon-carbon bond to complete the carbon skeleton of Anguinomycin C.

Related Natural Products

The Anguinomycins are part of a larger family of natural products that share a similar structural motif and biological activity. Understanding these related compounds provides valuable context for structure-activity relationship (SAR) studies and the development of novel analogs.

Table 2: Anguinomycin and Related Natural Products

| Compound | Producing Organism | Key Structural Feature | Primary Biological Target |

| This compound, B, C, D | Streptomyces sp. | Polyketide with a δ-lactone ring | CRM1/Exportin 1 |

| Leptomycin B | Streptomyces sp. | Polyketide with a δ-lactone ring | CRM1/Exportin 1 |

| Ratjadone | Sorangium cellulosum | Polyketide with a δ-lactone ring | CRM1/Exportin 1 |

Experimental Protocols

Detailed, step-by-step experimental protocols are essential for reproducing and building upon published research. The following sections outline the expected content of such protocols for the key experiments cited in this guide. The full, detailed procedures would be found within the referenced publications.

General Cell Viability Assay (e.g., MTT Assay)

-

Cell Culture: Maintain the desired cancer cell lines in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the Anguinomycin compound or a vehicle control.

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

CRM1 Inhibition Assay (Immunofluorescence)

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the Anguinomycin compound or a control.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., bovine serum albumin).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a known CRM1 cargo protein (e.g., p53).

-

Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the cell nuclei with a DNA dye (e.g., DAPI).

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Analyze the subcellular localization of the cargo protein to determine the extent of nuclear accumulation.

Conclusion

The Anguinomycin family of natural products represents a promising class of compounds with potent and selective anticancer activity. Their mechanism of action, through the inhibition of the CRM1 nuclear export protein, offers a unique therapeutic strategy. The successful total synthesis of Anguinomycin C has paved the way for the creation of novel analogs with potentially improved therapeutic properties. Further research into this fascinating family of molecules is warranted to fully explore their clinical potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their future investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ScholarWorks@Korea University College of Medicine: Journal : Angewandte Chemie - International Edition [scholarworks.korea.ac.kr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Total Synthesis and Purification of Anguinomycin A

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the total synthesis of Anguinomycin A, a potent polyketide natural product with significant biological activity. The synthesis protocols are based on the successful total synthesis of the closely related analogues, Anguinomycin C and D, as reported by Gademann and colleagues. Additionally, a general protocol for the purification of this compound from natural sources or synthetic preparations is provided, based on established methods for polyketide isolation.

Total Synthesis of this compound

The total synthesis of this compound is a complex undertaking that involves a multi-step sequence of chemical reactions. The strategy outlined here is adapted from the synthesis of Anguinomycin C and D, which shares the same core structure as this compound.[1][2][3] The key transformations include an asymmetric hetero-Diels-Alder reaction, Negishi cross-coupling, Evans aldol reactions, and a final Suzuki-Miyaura coupling to assemble the carbon skeleton.[1][3]

Synthetic Strategy Overview

The overall synthetic approach is convergent, involving the preparation of two key fragments that are later coupled to form the macrocyclic core of the molecule.

Caption: Convergent synthetic strategy for this compound.

Experimental Protocols

I. Synthesis of the Dihydropyranone Fragment (Fragment 1)

This fragment is constructed using a Jacobsen-mediated asymmetric hetero-Diels-Alder reaction followed by further modifications.[1]

Protocol 1: Asymmetric Hetero-Diels-Alder Reaction

| Step | Reagent/Condition | Molar Eq. | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Dihydropyran | 1.0 | - | - | - |

| 2 | (R,R)-Cr(salen)Cl catalyst | 0.05 | - | - | - |

| 3 | Aldehyde | 1.2 | 24 | 25 | 85-95 |

| 4 | Work-up and purification by column chromatography | - | - | - | - |

II. Synthesis of the Polyketide Chain Fragment (Fragment 2)

This fragment is assembled using a series of Evans aldol reactions to control the stereochemistry.[1]

Protocol 2: Evans Aldol Reaction

| Step | Reagent/Condition | Molar Eq. | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Chiral auxiliary-bound acetate | 1.0 | - | - | - |

| 2 | Bu₂BOTf, Et₃N | 1.2, 1.5 | 1 | 0 | - |

| 3 | Aldehyde | 1.1 | 2 | -78 to 0 | 80-90 |

| 4 | Work-up and purification by column chromatography | - | - | - | - |

III. Fragment Coupling and Final Steps

The two fragments are coupled using a Suzuki-Miyaura reaction, followed by deprotection and macrolactonization to yield the final product.[1]

Protocol 3: Suzuki-Miyaura Coupling

| Step | Reagent/Condition | Molar Eq. | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Fragment 1 (vinyl iodide) | 1.0 | - | - | - |

| 2 | Fragment 2 (boronic acid) | 1.2 | - | - | - |

| 3 | Pd(PPh₃)₄ | 0.05 | - | - | - |

| 4 | K₂CO₃ (2M aq.) | 3.0 | 12 | 80 | 70-80 |

| 5 | Work-up and purification by column chromatography | - | - | - | - |

Purification of this compound

The purification of this compound, a polyketide natural product, typically involves a combination of chromatographic techniques to isolate the compound from a crude extract, whether from a natural fermentation broth or a synthetic reaction mixture.[4][5][6]

Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 4: Extraction and Initial Purification

-

Extraction: The fermentation broth or synthetic reaction mixture is extracted with an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined and concentrated under reduced pressure.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.

Protocol 5: High-Performance Liquid Chromatography (HPLC) Purification

For final purification, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[4][7][8]

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm (analytical) or larger (preparative) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 20% B to 100% B over 30 minutes |

| Flow Rate | 1 mL/min (analytical) or adjusted for preparative scale |

| Detection | UV at 220 nm and 254 nm |

Purity Assessment: The purity of the final compound should be assessed by analytical HPLC, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. The data should be compared with reported values for this compound.

References

- 1. Total Synthesis of Anguinomycin C by Gademann [organic-chemistry.org]

- 2. Total synthesis, configuration, and biological evaluation of anguinomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anguinomycins and derivatives: total syntheses, modeling, and biological evaluation of the inhibition of nucleocytoplasmic transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies a ... - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00061G [pubs.rsc.org]

- 8. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for In Vitro Experiments Using Anguinomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anguinomycin A is a potent and specific inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as exportin 1 (XPO1).[1] CRM1 is a key component of the nuclear transport machinery, responsible for the export of a wide range of cargo proteins, including tumor suppressor proteins (TSPs) and cell cycle regulators, from the nucleus to the cytoplasm. In many cancer cells, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these critical proteins, thereby promoting uncontrolled cell proliferation and survival.

This compound exerts its inhibitory effect by covalently binding to a cysteine residue (Cys528) in the nuclear export signal (NES)-binding groove of CRM1.[1] This irreversible binding blocks the interaction of CRM1 with its cargo proteins, forcing their accumulation in the nucleus. The nuclear retention of TSPs, such as p53 and Forkhead box O (FOXO) proteins, restores their tumor-suppressive functions, leading to the induction of apoptosis and cell cycle arrest.[1] These application notes provide detailed protocols for in vitro experimental procedures to investigate the effects of this compound on cancer cells.

Data Presentation

Table 1: Summary of this compound Activity

| Parameter | Description | Reported Value/Effect |

| Mechanism of Action | Inhibition of CRM1-mediated nuclear export | Covalent binding to Cys528 of CRM1 |

| Cellular Effect | Nuclear retention of tumor suppressor proteins | Increased nuclear localization of p53 and FOXO proteins |

| Downstream Effects | Induction of apoptosis and cell cycle arrest | Transcriptional activation of p53 target genes (e.g., p21, GADD45) |

| Reported Effective Concentration | Concentration for shutting down CRM1-mediated nuclear protein export | >10 nM[1] |

Note: Specific IC50 values for this compound in various cancer cell lines are not consistently reported in the public domain. Researchers are advised to perform dose-response experiments to determine the IC50 for their specific cell line of interest.

Experimental Protocols

Cell Viability and Cytotoxicity Assay using MTT

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 nM to 1 µM.

-

Include a vehicle control (DMSO) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the diluted this compound or control solutions.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Immunofluorescence Assay for Nuclear Localization of p53 and FOXO1

This protocol allows for the visualization of the nuclear accumulation of the tumor suppressor proteins p53 and FOXO1 following treatment with this compound.

Materials:

-

Cancer cell lines grown on sterile glass coverslips in a 24-well plate

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: Rabbit anti-p53 and Mouse anti-FOXO1

-

Secondary antibodies: Goat anti-rabbit IgG (Alexa Fluor 488) and Goat anti-mouse IgG (Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.

-

Treat the cells with this compound at a concentration known to be effective (e.g., 10-100 nM) for 24 hours. Include a vehicle control.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Staining and Mounting:

-

Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using a mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue), p53 (green), and FOXO1 (red) channels.

-

Observe the increased nuclear localization of p53 and FOXO1 in this compound-treated cells compared to the control.

-

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol measures the change in the expression of p53 target genes, such as p21 (CDKN1A) and GADD45A, in response to this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

TRIzol reagent or other RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for p21, GADD45A, and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment and RNA Extraction:

-

Seed cells in 6-well plates and treat with an effective concentration of this compound for 24 hours.

-

Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.

-

-

RT-qPCR:

-

Prepare the qPCR reaction mix containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers for the target genes and the housekeeping gene.

-

Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene in the treated samples relative to the control samples.

-

Visualization of Signaling Pathways and Workflows

Caption: Workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for Anguinomycin A Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anguinomycin A is a potent antitumor antibiotic belonging to the leptomycin/anguinomycin family of natural products. These compounds are known for their selective cytotoxicity against transformed cells, particularly those with a deficient retinoblastoma protein (pRB) pathway[1]. The primary mechanism of action for this class of molecules is the specific inhibition of the nuclear export protein CRM1 (Chromosome Region Maintenance 1, also known as XPO1). This inhibition leads to the nuclear accumulation of various tumor suppressor proteins and cell cycle regulators, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

These application notes provide a comprehensive guide for the design and execution of cell culture assays to evaluate the efficacy and mechanism of action of this compound. The protocols are intended to be adaptable to a variety of cancer cell lines and research objectives.

Data Presentation: Cytotoxicity of Anguinomycin Family and Related CRM1 Inhibitors

While specific IC50 values for this compound across a broad range of cancer cell lines are not extensively documented in publicly available literature, the data for the closely related Anguinomycins C and D, and the well-characterized CRM1 inhibitor Leptomycin B, provide a strong indication of the expected potency.

Table 1: Comparative IC50 Values of Anguinomycin Analogs and Leptomycin B

| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |

| Anguinomycin C | Transformed Rat Glial Cells (E7) | Glial | ~10 | --INVALID-LINK-- |

| Anguinomycin D | Transformed Rat Glial Cells (E7) | Glial | ~10 | --INVALID-LINK-- |

| Leptomycin B | SiHa | Human Cervical Cancer | 0.4 | --INVALID-LINK-- |

| Leptomycin B | HCT-116 | Human Colon Cancer | 0.3 | --INVALID-LINK-- |

| Leptomycin B | SKNSH | Human Neuroblastoma | 0.4 | --INVALID-LINK-- |

| Leptomycin B | A549 | Human Lung Cancer | ~5 (72h exposure) | --INVALID-LINK-- |

| Leptomycin B | HeLa | Human Cervical Cancer | ~1-10 | --INVALID-LINK-- |

Note: The cytotoxicity of Anguinomycins C and D was shown to be selective for pRB-inactivated transformed cells, with significantly less effect on normal rat glial cells and fibroblasts[1]. This selectivity is a key characteristic to investigate for this compound.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell lines of interest (e.g., HeLa, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in a suitable solvent like DMSO or ethanol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should span several orders of magnitude around the expected IC50 (e.g., 0.1 nM to 1 µM). Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals. If using XTT, the product is soluble and this step is not needed.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits CRM1, leading to p53 accumulation and apoptosis.

Experimental Workflow for this compound Evaluation

Caption: Workflow for assessing this compound's anticancer effects in vitro.

Logical Relationship of CRM1 Inhibition and Cellular Outcomes

Caption: CRM1 inhibition by this compound triggers apoptosis and cell cycle arrest.

References

Application Notes and Protocols: Anguinomycin A as a Tool for Investigating CRM1 Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anguinomycin A is a potent and specific inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). CRM1 mediates the transport of a wide range of cargo proteins, including tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm. By binding covalently to a critical cysteine residue (Cys528 in human CRM1) within the nuclear export signal (NES)-binding groove, this compound effectively blocks this export process, leading to the nuclear accumulation of CRM1 cargo proteins.[1][2] This targeted inhibition makes this compound a valuable research tool for elucidating the diverse functions of CRM1 and for investigating the cellular consequences of impaired nuclear export. Notably, this compound exhibits reduced cytotoxicity compared to other well-known CRM1 inhibitors like Leptomycin B (LMB), offering a wider experimental window for studying CRM1-dependent processes.[2]

These application notes provide detailed protocols for utilizing this compound to study CRM1 function, including methods for assessing its impact on cell viability, quantifying the inhibition of nuclear export, and analyzing the downstream effects on key signaling pathways.

Data Presentation

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's biological activity.

| Parameter | Value | Cell Line/System | Reference |

| Inhibition of CRM1-mediated nuclear protein export | >10 nM | Not specified | [3] |

| IC50 (as a polyketide natural product targeting Cys528) | Low nanomolar range | General classification | [4] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

This compound

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Nuclear Export Assay (Immunofluorescence)

This protocol describes how to visualize and quantify the inhibition of CRM1-mediated nuclear export of a specific cargo protein using immunofluorescence microscopy.

Materials:

-

This compound

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against the CRM1 cargo protein of interest (e.g., p53, IκBα)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) solution

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.

-

Treat the cells with the desired concentration of this compound (and a vehicle control) for a specified time (e.g., 2-6 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI solution for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the subcellular localization of the cargo protein using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio in multiple cells to determine the extent of nuclear accumulation.

Protocol 3: Western Blotting for Subcellular Fractionation

This protocol allows for the biochemical confirmation of the nuclear accumulation of CRM1 cargo proteins following treatment with this compound.

Materials:

-

This compound

-

Mammalian cell line of interest

-

Cell lysis buffer for cytoplasmic and nuclear fractionation (kits are commercially available)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the cargo protein, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., α-Tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Chemiluminescence detection system

Procedure:

-

Treat cells with this compound and a vehicle control as desired.

-

Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to separate cytoplasmic and nuclear extracts.

-

Determine the protein concentration of each fraction using a BCA assay.

-

Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the cargo protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

To confirm the purity of the fractions, probe separate blots with antibodies against nuclear (Lamin B1) and cytoplasmic (α-Tubulin) markers.

-

Develop the blot using a chemiluminescent substrate and capture the signal using a detection system.

-

Analyze the band intensities to determine the relative abundance of the cargo protein in the nuclear and cytoplasmic fractions.

Mandatory Visualizations

Caption: Mechanism of this compound-mediated inhibition of CRM1.

Caption: Workflow for the immunofluorescence-based nuclear export assay.

Caption: Downstream effects of this compound on p53 and NF-κB pathways.

References

Application Notes and Protocols for Immunofluorescence Assays with Anguinomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anguinomycin A is a potent antibiotic with demonstrated antitumor activity.[1] As a member of the leptomycin family of natural products, its mechanism of action is analogous to the well-characterized nuclear export inhibitor, Leptomycin B.[2][3] this compound is predicted to exert its biological effects by inhibiting the chromosomal region maintenance 1 (CRM1 or XPO1) protein, a key transporter responsible for the export of numerous proteins and RNA molecules from the nucleus to the cytoplasm.[2][4][5] This inhibition leads to the nuclear accumulation of various cargo proteins, including tumor suppressors and cell cycle regulators, thereby inducing cellular responses such as cell cycle arrest and apoptosis.[3][4]

These application notes provide a detailed protocol for utilizing this compound in immunofluorescence assays to visualize the inhibition of nuclear export. By monitoring the subcellular localization of known CRM1 cargo proteins, researchers can effectively study the compound's activity and elucidate its effects on cellular signaling pathways.

Principle of the Assay

The immunofluorescence assay described herein is designed to visualize the effect of this compound on the subcellular localization of a CRM1 cargo protein, such as the tumor suppressor protein p53 or the transcription factor NF-κB (p65 subunit). In untreated cells, these proteins can shuttle between the nucleus and the cytoplasm. Upon treatment with this compound, the inhibition of CRM1-mediated nuclear export is expected to result in a significant accumulation of the target protein within the nucleus. This change in localization is then detected using a specific primary antibody against the target protein and a fluorescently labeled secondary antibody.

Data Presentation

Table 1: Recommended Concentration Range for this compound in Immunofluorescence Assays

| Parameter | Recommended Range | Notes |

| Working Concentration | 0.1 - 20 ng/mL | The optimal concentration should be determined empirically for each cell line and experimental setup. A titration experiment is highly recommended. Based on the IC50 values for cytotoxicity (0.1-0.2 ng/mL) and concentrations used for the related compound Leptomycin B (1-20 nM).[1][5][6] |

| Incubation Time | 1 - 6 hours | The optimal incubation time will depend on the specific protein of interest and the cell type. A time-course experiment is recommended to determine the peak of nuclear accumulation. |

Signaling Pathway

Experimental Protocols

Immunofluorescence Protocol for Detecting Nuclear Accumulation of a Cargo Protein (e.g., p53 or NF-κB p65)

This protocol is a general guideline and may require optimization for specific cell lines and antibodies.

Materials:

-

This compound

-

Cell culture medium and supplements

-

Glass coverslips (sterile)

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization solution: 0.25% Triton X-100 in PBS

-

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

-

Primary antibody (e.g., anti-p53 or anti-NF-κB p65)

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Seeding:

-

Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.

-

Incubate under standard cell culture conditions.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations (refer to Table 1). Include a vehicle control (medium with the same concentration of solvent).

-

Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

-

Incubate for the desired amount of time (e.g., 1-6 hours).

-

-

Fixation:

-

Aspirate the medium and gently wash the cells twice with PBS.

-

Add 4% PFA to each well and incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations.

-

Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBST for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

-

Add the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature, protected from light.

-

-

Nuclear Counterstaining:

-

Wash the cells three times with PBST for 5 minutes each, protected from light.

-

Incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.

-

Seal the edges of the coverslips with nail polish.

-

Image the slides using a fluorescence microscope equipped with the appropriate filters.

-

Experimental Workflow

Logical Relationships

Disclaimer

This document provides a general guideline for the use of this compound in immunofluorescence assays. The optimal conditions for specific experiments may vary and should be determined by the end-user. Always refer to the product datasheet for specific information on solubility and stability. This compound is for research use only and is not intended for human or veterinary use.

References

- 1. invivogen.com [invivogen.com]

- 2. Selective inhibition of nuclear export: a promising approach in the shifting treatment paradigms for hematological neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anguinomycins C and D, new antitumor antibiotics with selective cytotoxicity against transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leptomycin - Wikipedia [en.wikipedia.org]

- 5. Leptomycin B | Cell Signaling Technology [cellsignal.com]

- 6. selleckchem.com [selleckchem.com]

Application Notes and Protocols for In Vivo Studies of Anguinomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anguinomycin A is a member of the leptomycin family of polyketide antibiotics. While specific in vivo data for this compound is limited, its structural analogs, Anguinomycin C and D, have been noted for their antitumor properties.[1] The primary mechanism of action for this class of compounds is the inhibition of the nuclear export receptor CRM1 (Chromosome Region Maintenance 1, also known as Exportin 1).[2][3] This inhibition leads to the nuclear accumulation of tumor suppressor proteins, cell cycle regulators, and other cargo proteins that are normally exported to the cytoplasm, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[4][5]

These application notes provide a summary of available in vivo data for the related compound Leptomycin B and a detailed, hypothetical protocol for conducting in vivo antitumor efficacy studies with this compound in a murine xenograft model.

Quantitative Data Summary

Due to the lack of specific in vivo data for this compound, the following table summarizes the available data for Leptomycin B, which can serve as a preliminary reference point for this compound studies.

Table 1: Summary of In Vivo Data for Leptomycin B in Murine Models

| Compound | Animal Model | Administration Route | Dose | Dosing Schedule | Observed Outcome | Reference |

| Leptomycin B | HCT-116 tumor-bearing mice | Intravenous (i.v.) | 2.5 mg/kg | Single bolus injection | Maximum Tolerated Dose (MTD) | [6] |

| Leptomycin B Analog (Compound 3) | SiHa tumor-bearing mice | Intravenous (i.v.) | 35 mg/kg | Once every 7 days (Q7D) for 3 doses | Significant tumor growth inhibition | [7][8] |

Note: The provided doses are for Leptomycin B and its analog. The optimal dosage for this compound must be determined empirically.

Experimental Protocols

The following is a hypothetical protocol for evaluating the in vivo antitumor activity of this compound in a human tumor xenograft mouse model.

3.1. Objectives

-

To determine the maximum tolerated dose (MTD) of this compound in tumor-bearing mice.

-

To evaluate the antitumor efficacy of this compound in a relevant cancer xenograft model.

3.2. Materials

-

This compound

-

Vehicle for solubilization (e.g., a mixture of DMSO, PEG300, and saline)

-

Human cancer cell line (e.g., HeLa, HCT-116, or a cell line relevant to the research focus)

-

Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks old

-

Sterile phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Calipers for tumor measurement

-

Animal balance

-

Standard animal housing and care facilities

3.3. Preliminary Study: Maximum Tolerated Dose (MTD) Determination

-

Animal Acclimatization: Allow mice to acclimate to the housing facilities for at least one week before the start of the experiment.

-

Group Allocation: Randomly assign mice to several groups (e.g., 5 groups of 3-5 mice each).

-